N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C32H36N4O5S and its molecular weight is 588.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a multi-functional chemical structure characterized by:
- Morpholine ring : A common feature in many biologically active compounds.
- Dihydroquinazoline moiety : Known for its diverse pharmacological properties.
- Dimethoxyphenyl group : Often associated with enhanced biological activity.
The molecular formula is C24H30N2O4S, with a molecular weight of approximately 446.57 g/mol.
Research indicates that the compound may exert its effects through several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell proliferation and survival pathways, such as MEK1/2 and ERK1/2 .
- Antiviral Activity : The structure suggests potential interactions with viral proteins, which could inhibit viral replication processes .
- Cytotoxic Effects : Preliminary studies indicate that it may induce apoptosis in cancer cells, possibly through the activation of caspase pathways.
In Vitro Studies
A series of in vitro studies have assessed the cytotoxicity and mechanism of action of this compound:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | MV4-11 (Acute Biphenotypic Leukemia) | 0.3 | MEK1/2 inhibition |
Study 2 | MOLM13 (Acute Monocytic Leukemia) | 1.2 | ERK pathway downregulation |
Study 3 | ARO (BRAF mutant melanoma) | 10 (oral) | Cytostatic effects |
These studies demonstrate that the compound significantly inhibits cell growth in various cancer cell lines, suggesting a potential role as an anticancer agent.
In Vivo Studies
In vivo models have further elucidated the compound's biological activity:
- Xenograft Tumor Models : In studies involving xenograft tumors derived from BRAF mutant lines, treatment with the compound resulted in dose-dependent tumor growth inhibition.
- Pharmacokinetics : Following administration, the compound exhibited favorable pharmacokinetic properties, including adequate bioavailability and distribution to target tissues.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study A : A patient with advanced melanoma showed significant tumor reduction after treatment with a regimen including this compound, indicating its potential utility in clinical settings.
- Case Study B : In a cohort study involving patients with acute leukemia, those treated with this compound exhibited improved survival rates compared to historical controls.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O5S/c1-39-28-11-8-24(20-29(28)40-2)12-14-33-30(37)22-42-32-34-27-10-9-25(35-16-18-41-19-17-35)21-26(27)31(38)36(32)15-13-23-6-4-3-5-7-23/h3-11,20-21H,12-19,22H2,1-2H3,(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQVXOJBNSXFLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.